10-Methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride
Description
10-Methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride is a heterocyclic compound featuring a fused pyrazino-isoquinoline scaffold with a methoxy substituent at the 10-position. The dihydrochloride salt form enhances its solubility and stability, making it suitable for in vivo studies.
The compound has been investigated as a positron emission tomography (PET) imaging agent targeting vesicular monoamine transporter 2 (VMAT2), a protein critical for neurotransmitter storage in pancreatic β-cells. Its [18F]-radiolabeled analog demonstrated high selectivity for VMAT2, reduced liver uptake, and effective pancreatic uptake in preclinical models, suggesting utility in non-invasive quantification of β-cell mass .
Properties
Molecular Formula |
C13H20Cl2N2O |
|---|---|
Molecular Weight |
291.21 g/mol |
IUPAC Name |
10-methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline;dihydrochloride |
InChI |
InChI=1S/C13H18N2O.2ClH/c1-16-11-3-2-10-4-6-15-7-5-14-9-13(15)12(10)8-11;;/h2-3,8,13-14H,4-7,9H2,1H3;2*1H |
InChI Key |
RWSGXBZTZBVTTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCN3C2CNCC3)C=C1.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-dichloropyrazine with (7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine in the presence of a base like potassium carbonate in dimethylformamide at elevated temperatures can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
10-Methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into its reduced forms, potentially altering its pharmacological properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its activity and solubility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives with altered functional groups .
Scientific Research Applications
10-Methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 10-Methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazino[2,1-a]isoquinoline scaffold is structurally versatile, with modifications at positions 2, 7, 10, and 11b significantly altering pharmacological activity. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrazino[2,1-a]isoquinoline Derivatives
Key Observations:
Substituent Effects on Target Selectivity
- The 10-methoxy group in the target compound enhances VMAT2 binding specificity and reduces hepatic retention, likely due to altered lipophilicity and metabolic stability .
- Chloro or bromo substituents (e.g., 10-chloro, 10-bromo derivatives) are often used to modulate electronic properties or as handles for radiolabeling, though their direct pharmacological roles remain understudied .
Stereochemical Influence
- The cis-1,3,4,6,7,11b-hexahydro-2-methyl-7-phenyl derivative highlights the importance of stereochemistry, where the (+)-S,S enantiomer exhibited superior antidepressant efficacy compared to the racemic mixture .
Therapeutic Applications Antidepressant activity is linked to structural rigidity and aromatic substitution (e.g., phenyl group at position 7), mimicking mianserin’s pharmacophore .
Metabolic and Pharmacokinetic Profiles The dihydrochloride salt form of the 10-methoxy derivative improves aqueous solubility, facilitating intravenous administration for PET imaging . In contrast, N-cyanoimido(dithio)carbonate derivatives of related isoquinolines exhibit reactive methylthio groups, which can be oxidized to sulfones for enhanced metabolic stability .
Notes on Structural and Functional Divergence
- VMAT2 vs. Protein Kinase C (PKC) Targeting: While the 10-methoxy derivative binds VMAT2, other isoquinoline sulfonamides (e.g., H7, H8) inhibit PKC, underscoring the scaffold’s adaptability to diverse targets .
- Synthetic Accessibility : Derivatives like the 10-chloro analog are synthesized via nucleophilic substitution or cyclization reactions, whereas the 10-methoxy compound requires regioselective methoxylation under controlled conditions .
Biological Activity
10-Methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride is a compound that has garnered interest due to its potential biological activities. This article focuses on its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Name : 10-Methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline
- CAS Number : 1082871-90-6
- Molecular Formula : C13H18N2O
- Molecular Weight : 218.29 g/mol
Research indicates that compounds related to the isoquinoline structure often exhibit a range of biological activities. The specific mechanisms for 10-Methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride may include:
- Neurotransmitter Modulation : Similar compounds have shown the ability to inhibit serotonin (SERT), norepinephrine (NET), and dopamine transporters (DAT), which are crucial for mood regulation and cognitive functions .
Therapeutic Applications
The compound's biological activity suggests potential therapeutic applications in various areas:
- Antidepressant Effects : Due to its interaction with neurotransmitter systems.
- Anti-inflammatory Properties : Isoquinoline derivatives have been studied for their ability to modulate inflammatory pathways.
- Antitumor Activity : Some studies suggest that similar compounds can inhibit tumor growth through various mechanisms.
Study of Isoquinoline Derivatives
A study focusing on tetrahydroisoquinoline derivatives found that certain compounds exhibited significant inhibitory effects on SERT and NET. For instance:
- Compound AMR-2 : Demonstrated efficacy in animal models with effective doses as low as 0.3 mg/kg. It showed substantial occupancy levels at SERT, NET, and DAT in the brain .
In Vivo Studies
In vivo studies of similar compounds have indicated:
- Behavioral Effects : In forced-swim tests and tail suspension tests in rodents suggest antidepressant-like effects.
Structure-Activity Relationship (SAR)
The SAR studies highlight how modifications in the chemical structure can enhance or diminish biological activity. For example:
| Compound | Modification | Biological Activity |
|---|---|---|
| AMR-2 | Methylation at specific positions | Increased affinity for neurotransmitter transporters |
| 10-Methoxy Derivative | Methoxy group addition | Potentially enhanced anti-inflammatory properties |
Future Directions in Research
Further investigation into the biological activity of 10-Methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride is warranted. Key areas include:
- Clinical Trials : To assess efficacy and safety in humans.
- Mechanistic Studies : To elucidate specific pathways affected by this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
